Cas no 131654-76-7 (5-amino-1H-Pyrazole-1-propanoic acid methyl ester)

5-Amino-1H-pyrazole-1-propanoic acid methyl ester is a versatile pyrazole derivative with applications in pharmaceutical and agrochemical research. Its structure features a reactive amino group and an ester functionality, making it a valuable intermediate for synthesizing heterocyclic compounds. The methyl ester group enhances solubility in organic solvents, facilitating further derivatization. This compound is particularly useful in medicinal chemistry for the development of biologically active molecules, including kinase inhibitors and antimicrobial agents. Its stability under standard conditions and well-defined reactivity profile contribute to its utility in multi-step synthetic processes. The product is typically supplied with high purity, ensuring reproducibility in research applications.
5-amino-1H-Pyrazole-1-propanoic acid methyl ester structure
131654-76-7 structure
Product Name:5-amino-1H-Pyrazole-1-propanoic acid methyl ester
CAS No:131654-76-7
MF:C7H11N3O2
MW:169.181141138077
MDL:MFCD16620702
CID:1104603
PubChem ID:14996571
Update Time:2025-10-12

5-amino-1H-Pyrazole-1-propanoic acid methyl ester Chemical and Physical Properties

Names and Identifiers

    • 5-amino-1H-Pyrazole-1-propanoic acid methyl ester
    • 131654-76-7
    • SY226927
    • AC3807
    • MFCD16620702
    • Methyl 3-(5-amino-1H-pyrazol-1-yl)propanoate
    • 5-amino-1-(2-methoxycarbonylethyl)pyrazole
    • methyl 3-(5-aminopyrazol-1-yl)propanoate
    • Methyl 3-(5-Amino-1-pyrazolyl)propanoate
    • SCHEMBL9442051
    • AKOS037630761
    • MDL: MFCD16620702
    • Inchi: 1S/C7H11N3O2/c1-12-7(11)3-5-10-6(8)2-4-9-10/h2,4H,3,5,8H2,1H3
    • InChI Key: FQVJCBNQXHBOLQ-UHFFFAOYSA-N
    • SMILES: O(C)C(CCN1C(=CC=N1)N)=O

Computed Properties

  • Exact Mass: 169.085126602g/mol
  • Monoisotopic Mass: 169.085126602g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 4
  • Complexity: 163
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -0.4
  • Topological Polar Surface Area: 70.1Ų

5-amino-1H-Pyrazole-1-propanoic acid methyl ester Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
Y14915-5g
5-amino-1H-Pyrazole-1-propanoic acid methyl ester
131654-76-7 95%
5g
¥7579.0 2023-09-05
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
Y14915-250mg
5-amino-1H-Pyrazole-1-propanoic acid methyl ester
131654-76-7 95%
250mg
¥1959.0 2023-09-05
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
Y14915-10g
5-amino-1H-Pyrazole-1-propanoic acid methyl ester
131654-76-7 95%
10g
¥12379.0 2023-09-05
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
Y14915-1g
5-amino-1H-Pyrazole-1-propanoic acid methyl ester
131654-76-7 95%
1g
¥3679.0 2023-09-05
eNovation Chemicals LLC
D778605-0.25g
Methyl 3-(5-Amino-1-pyrazolyl)propanoate
131654-76-7 95%
0.25g
$165 2024-07-20
eNovation Chemicals LLC
D778605-1g
Methyl 3-(5-Amino-1-pyrazolyl)propanoate
131654-76-7 95%
1g
$320 2024-07-20
eNovation Chemicals LLC
D778605-5g
Methyl 3-(5-Amino-1-pyrazolyl)propanoate
131654-76-7 95%
5g
$650 2024-07-20
eNovation Chemicals LLC
D778605-10g
Methyl 3-(5-Amino-1-pyrazolyl)propanoate
131654-76-7 95%
10g
$1045 2024-07-20
Chemenu
CM386376-250mg
Methyl 3-(5-Amino-1-pyrazolyl)propanoate
131654-76-7 95%+
250mg
$194 2024-08-02
Chemenu
CM386376-1g
Methyl 3-(5-Amino-1-pyrazolyl)propanoate
131654-76-7 95%+
1g
$365 2024-08-02

Additional information on 5-amino-1H-Pyrazole-1-propanoic acid methyl ester

5-Amino-1H-Pyrazole-1-Propanoic Acid Methyl Ester (CAS No. 131654-76-7)

5-Amino-1H-Pyrazole-1-propanoic acid methyl ester, also known by its CAS registry number CAS No. 131654-76-7, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound belongs to the class of pyrazole derivatives, which have been extensively studied due to their diverse biological activities and potential applications in drug discovery.

The structure of 5-amino-1H-pyrazole is characterized by a pyrazole ring, a five-membered heterocyclic compound containing two nitrogen atoms. The presence of an amino group at the 5-position and a methyl ester substituent on the propanoic acid moiety confers unique chemical properties to this compound. These features make it a valuable building block in organic synthesis, particularly in the development of bioactive molecules.

Recent studies have highlighted the potential of pyrazole derivatives as inhibitors of various enzymes and receptors, making them promising candidates for therapeutic interventions. For instance, research has shown that certain pyrazole-containing compounds exhibit anti-inflammatory, antioxidant, and anticancer activities. The methyl ester group in 5-amino-1H-pyrazole may enhance its bioavailability, making it a more effective drug candidate.

The synthesis of 5-amino-1H-pyrazole involves a multi-step process that typically includes nucleophilic substitution, condensation reactions, and oxidation steps. The choice of synthetic pathway depends on the availability of starting materials and the desired purity of the final product. Researchers have explored various methods to optimize the synthesis of this compound, including microwave-assisted synthesis and catalytic techniques, to improve yield and reduce reaction time.

In terms of applications, 5-amino-1H-pyrazole has been investigated for its potential use in pharmaceuticals, agrochemicals, and materials science. Its ability to form stable complexes with metal ions has led to its exploration as a ligand in coordination chemistry. Additionally, the compound's reactivity towards nucleophilic attack makes it a versatile intermediate in the synthesis of more complex molecules.

Recent advancements in computational chemistry have enabled researchers to predict the biological activity of CAS No. 131654-76-7 with greater accuracy. Molecular docking studies have revealed that this compound can bind effectively to key protein targets associated with diseases such as cancer and neurodegenerative disorders. These findings underscore its potential as a lead compound for drug development.

The stability and reactivity of 5-amino-1H-pyrazole under various conditions have also been studied extensively. Researchers have reported that the compound exhibits good thermal stability and is resistant to hydrolysis under mild conditions. However, exposure to strong acids or bases may lead to decomposition or side reactions.

In conclusion, CAS No. 131654-76-7, or 5-amino-1H-pyrazole, is a versatile compound with significant potential in multiple fields. Its unique chemical properties, combined with recent advances in synthetic and computational techniques, make it an attractive target for further research and development.

Recommended suppliers
Henan Dongyan Pharmaceutical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Henan Dongyan Pharmaceutical Co., Ltd
Hunan Well Medicine Synthesis Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hunan Well Medicine Synthesis Technology Co., Ltd.
Shenzhen Yaoyuan R&D Center Co.,Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shenzhen Yaoyuan R&D Center Co.,Ltd
Handan Zechi Trading Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Nantong Boya Environmental Protection Technology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Nantong Boya Environmental Protection Technology Co., Ltd